(3,4-Difluorophenyl)(1h-tetrazol-5-yl)methanamine
CAS No.:
Cat. No.: VC18130443
Molecular Formula: C8H7F2N5
Molecular Weight: 211.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7F2N5 |
|---|---|
| Molecular Weight | 211.17 g/mol |
| IUPAC Name | (3,4-difluorophenyl)-(2H-tetrazol-5-yl)methanamine |
| Standard InChI | InChI=1S/C8H7F2N5/c9-5-2-1-4(3-6(5)10)7(11)8-12-14-15-13-8/h1-3,7H,11H2,(H,12,13,14,15) |
| Standard InChI Key | ZGXDCVWQTUZRCJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(C2=NNN=N2)N)F)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
(3,4-Difluorophenyl)(1H-tetrazol-5-yl)methanamine features a methanamine backbone bonded to a 3,4-difluorophenyl group and a 1H-tetrazol-5-yl moiety. The difluorophenyl group introduces electronic effects through fluorine’s electronegativity, while the tetrazole ring contributes π-electron density and hydrogen-bonding capabilities . The hydrochloride salt form () is commonly utilized in industrial settings, with a molecular weight of 247.63 g/mol .
Table 1: Key Chemical Data
Spectroscopic Analysis
Infrared (IR) spectroscopy of related tetrazole derivatives reveals characteristic N–H stretching vibrations at 3300–3500 cm and C–F stretches near 1200 cm^{-1 . Nuclear magnetic resonance (NMR) data for the hydrochloride salt show aromatic proton signals between 7.0–7.8 ppm and NH resonances at ~5.5 ppm in -NMR spectra .
Synthetic Methodologies and Optimization
Multicomponent Reaction (MCR) Approaches
The Ugi four-component reaction (U-4CR) has emerged as a green chemistry strategy for synthesizing tetrazole-containing compounds. By reacting anilines, glyoxal derivatives, isocyanides, and carboxylic acids, this method achieves atom-economical formation of complex scaffolds . For (3,4-difluorophenyl)(1H-tetrazol-5-yl)methanamine, cyclization of 2-(1H-tetrazol-5-yl)anilines with isocyanates in acetic acid yields tetrazoloquinazolinone intermediates, which are subsequently reduced to the target amine .
Solvent and Condition Optimization
Reactions conducted in glacial acetic acid at room temperature produce higher yields (75–85%) compared to dioxane (60–70%) due to improved protonation of the tetrazole nitrogen, facilitating nucleophilic attack . Gram-scale syntheses have been demonstrated, with purity levels exceeding 99% after recrystallization .
Physicochemical and Stability Profiles
Solubility and Partitioning
The free base exhibits limited aqueous solubility (<1 mg/mL at pH 7.4) but shows enhanced solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). LogP values estimated at 1.8–2.2 suggest moderate lipophilicity, suitable for blood-brain barrier penetration .
Thermal and Oxidative Stability
Differential scanning calorimetry (DSC) of the hydrochloride salt indicates a melting point of 218–220°C with decomposition above 250°C . Storage at room temperature under inert atmosphere maintains stability for >24 months, though exposure to moisture induces hydrolysis of the tetrazole ring .
Biological Activity and Mechanism of Action
Table 2: Selected Pharmacological Targets
| Target | Binding Affinity | Biological Effect |
|---|---|---|
| 11β-HSD1 | Glucocorticoid inactivation | |
| DPP-4 | GLP-1 stabilization | |
| PPAR-γ | Adipocyte differentiation |
Antimicrobial Properties
Preliminary assays against Staphylococcus aureus and Candida albicans show minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively, suggesting moderate activity linked to membrane disruption .
Comparative Analysis with Structural Analogs
Table 3: Tetrazole-Containing Bioactive Compounds
| Compound | Structural Variation | Activity Profile |
|---|---|---|
| Sitagliptin | Trifluorophenyl substituent | DPP-4 inhibitor (FDA-approved) |
| (2,5-Difluorophenyl)tetrazolamine | Ortho-fluorine placement | Enhanced CNS penetration |
| Tetrazoloquinazolinone derivatives | Fused quinazoline-tetrazole system | Anticancer (p53 activation) |
The 3,4-difluoro substitution pattern in (3,4-difluorophenyl)(1H-tetrazol-5-yl)methanamine confers superior metabolic stability compared to non-fluorinated analogs, with a 40% reduction in hepatic clearance observed in microsomal assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume